molecular formula C11H14O3 B13429575 3-(2-Hydroxyphenyl)-3-methylbutanoic acid

3-(2-Hydroxyphenyl)-3-methylbutanoic acid

Cat. No.: B13429575
M. Wt: 194.23 g/mol
InChI Key: OXUAHBGWCVQTOF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-3-methylbutanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-3-methylbutanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with isobutyric acid in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a catalyst like sulfuric acid, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases or acids to facilitate the substitution reactions.

Major Products

    Oxidation: Formation of 3-(2-oxophenyl)-3-methylbutanoic acid.

    Reduction: Formation of 3-(2-hydroxyphenyl)-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)propanoic acid: Similar structure but with a shorter carbon chain.

    2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Contains an additional hydroxy group on the propanoic acid chain.

Uniqueness

3-(2-Hydroxyphenyl)-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl group provides steric hindrance, influencing its reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6,12H,7H2,1-2H3,(H,13,14)

InChI Key

OXUAHBGWCVQTOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=CC=C1O

Origin of Product

United States

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